molecular formula C10H20O5 B1445593 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol CAS No. 139471-23-1

3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol

Cat. No.: B1445593
CAS No.: 139471-23-1
M. Wt: 220.26 g/mol
InChI Key: UIZSTOKJCYSUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol is a chemical compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol . This high-purity compound (95%+) is characterized by its structure featuring a propanediol backbone and an ether functional group derived from an epoxide (oxirane ring) . The presence of the reactive epoxide group is a key functional characteristic, suggesting potential for polymerization or cross-linking reactions, making it a valuable intermediate in synthetic organic chemistry . The compound is typically a colorless, viscous liquid with hygroscopic properties, and it is soluble in both water and many organic solvents, enhancing its versatility in various research formulations . Its primary research applications include use as a building block in polymer science, as a modifier in specialty chemical synthesis, and as a component in formulations for cosmetics and pharmaceuticals where its properties can enhance solubility and stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can obtain this compound in a range of quantities to suit their specific project needs .

Properties

IUPAC Name

3-[4-(oxiran-2-ylmethoxy)butoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c11-5-9(12)6-13-3-1-2-4-14-7-10-8-15-10/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZSTOKJCYSUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743450
Record name 3-{4-[(Oxiran-2-yl)methoxy]butoxy}propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139471-23-1
Record name 3-{4-[(Oxiran-2-yl)methoxy]butoxy}propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

The synthesis primarily involves the nucleophilic reaction between 1,2-propanediol and an epoxide-containing precursor, typically 4-(oxiran-2-ylmethoxy)butanol. The general synthetic strategy is an etherification or ring-opening reaction under controlled basic conditions to form the desired diol with an epoxide moiety intact.

  • Typical Reaction Scheme:

    $$
    \text{1,2-propanediol} + \text{4-(oxiran-2-ylmethoxy)butanol} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}
    $$

  • Reaction Conditions:

    • Base: Potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the diol and promote nucleophilic attack.
    • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve reactants and facilitate reaction kinetics.
    • Temperature: Moderate heating at 40–60°C to optimize reaction rate while preserving the epoxide ring.
    • Stoichiometry: Controlled molar ratios to minimize side reactions and oligomerization.

Industrial Scale-Up Methods

Industrial production leverages continuous flow reactors for enhanced control and scalability. These reactors allow precise regulation of:

  • Temperature and pressure to optimize yield and limit by-products.
  • Reactant concentration to maintain reaction efficiency.
  • Residence time to ensure complete conversion.

Continuous flow synthesis improves product purity and throughput compared to batch processes.

Purification and Characterization

  • Purification typically involves extraction and chromatographic techniques such as high-performance liquid chromatography (HPLC) using reverse-phase C18 columns.
  • Structural confirmation is done via:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify oxirane and diol protons.
    • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
    • Thin Layer Chromatography (TLC) for reaction monitoring.

Detailed Reaction Analysis and Optimization

Aspect Details
Base Catalysts KOH, NaH
Solvents THF, DMF
Temperature Range 40–60°C
Reaction Time Typically several hours depending on scale
Purity Monitoring TLC, HPLC (purity >95% achievable)
Side Reactions Possible ring-opening of oxirane under acidic or strongly basic conditions
Optimization Tips Use buffered or mild basic conditions to preserve oxirane ring; control stoichiometry

Research Findings and Case Studies

Epoxy Resin Development

Research demonstrates that incorporating this compound into epoxy resin formulations enhances mechanical strength and thermal stability. The epoxide group facilitates cationic curing, producing robust cross-linked polymer networks suitable for coatings and adhesives.

Peptide Synthesis Applications

The compound’s diol and epoxide functionalities enable it to act as a coupling agent in peptide synthesis, stabilizing reactive intermediates and improving yield and purity. Studies report reduced side reactions compared to conventional coupling reagents.

Summary Table of Preparation Parameters

Parameter Description/Value
Starting Materials 1,2-propanediol, 4-(oxiran-2-ylmethoxy)butanol
Catalyst/Base KOH, NaH
Solvent THF, DMF
Temperature 40–60°C
Reaction Type Etherification, nucleophilic substitution
Reaction Time Several hours (variable by scale)
Purification Extraction, HPLC, chromatography
Analytical Techniques NMR (¹H, ¹³C), HRMS, TLC
Industrial Method Continuous flow reactors

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol is in organic synthesis. Its epoxy group allows it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex molecules. For instance, it can be used in the synthesis of polyols and other functionalized compounds that are crucial in polymer chemistry.

Polymer Chemistry

The compound is utilized in the development of epoxy resins and coatings. Its structure facilitates cationic curing processes, which are essential for producing durable and heat-resistant materials. Research has shown that incorporating this compound into resin formulations can enhance mechanical properties and thermal stability .

Biochemistry

In biochemistry, this compound serves as an organic buffer. It is particularly useful in peptide synthesis due to its ability to stabilize reactive intermediates during chemical reactions . This application is critical for developing pharmaceuticals and biotechnological products.

Case Study 1: Epoxy Resin Development

A study conducted on the use of this compound in epoxy resin formulations demonstrated significant improvements in mechanical strength and thermal resistance when compared to traditional epoxy systems. The research highlighted that the incorporation of this compound resulted in a more robust cross-linked network, which is beneficial for applications requiring high durability .

Case Study 2: Peptide Synthesis

In another study focusing on peptide synthesis, researchers utilized this compound as a coupling agent. The results indicated a higher yield of desired peptides with fewer side reactions compared to conventional methods. This efficiency makes it an attractive option for pharmaceutical applications where purity and yield are paramount .

Comparison with Similar Compounds

Epoxide-Containing Diols

  • BADGE Derivatives: BADGE·H₂O (3-[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol): Shares structural similarities with the target compound but includes a bisphenol core. BADGE derivatives are pivotal in resin synthesis due to their dual epoxide groups, enabling high crosslink density. BADGE·2H₂O: Features hydrolyzed epoxide groups, resulting in diol-terminated structures. This highlights the reactivity of epoxides in aqueous environments, a property critical for the target compound’s stability in industrial applications .

Aromatic Substituted Diols

  • 3-(4-Methoxyphenoxy)propane-1,2-diol: Lacks an epoxide group but includes a methoxy-substituted aromatic ring. This structural variation reduces reactivity but improves thermal stability, making it suitable for green resin formulations .

Physicochemical Properties and Reactivity

Property 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol 3-(4-Methoxyphenoxy)propane-1,2-diol BADGE·H₂O
Reactive Groups Epoxide, diol Diol, methoxy Epoxide, diol, bisphenol core
Applications Resins, coatings Green resins, adhesives Food-contact materials
Thermal Stability Moderate (epoxide decomposition ~150°C) High (>200°C) Moderate
Solubility Polar aprotic solvents (e.g., DMF, acetone) Ethanol, dichloromethane Water (hydrolyzed forms)
  • Reactivity Notes: The target compound’s epoxide undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols), enabling covalent bonding in polymer networks. This contrasts with non-epoxide analogs like 3-(2-ethylhexyloxy)propane-1,2-diol, which rely on hydrogen bonding for material properties . Methoxy-substituted diols (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) exhibit reduced reactivity but superior compatibility with lignin-based materials, emphasizing the trade-off between stability and functionality .

Biological Activity

3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol, with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol, is a compound characterized by its unique structure that includes an oxirane ring. This compound is synthesized through reactions involving 1,2-propanediol and epoxide-containing compounds, making it significant in various biological and industrial applications.

PropertyDescription
IUPAC Name 3-[4-(oxiran-2-ylmethoxy)butoxy]propane-1,2-diol
CAS Number 139471-23-1
Molecular Weight 220.26 g/mol
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This ring can undergo nucleophilic attacks leading to the formation of covalent bonds with various biological molecules. Such interactions are crucial in enzyme-catalyzed reactions involving epoxides and diols, which play significant roles in metabolic pathways.

Applications in Research

  • Enzyme Studies : The compound is utilized in studies focusing on enzyme-catalyzed reactions that involve epoxides. Its ability to act as a substrate or inhibitor allows researchers to understand enzyme mechanisms better.
  • Drug Development : As a building block in pharmaceutical chemistry, it aids in synthesizing compounds that target specific metabolic pathways, potentially leading to new therapeutic agents.
  • Polymer Chemistry : In industrial applications, this compound is employed in creating polymers and resins due to its stability and reactivity.

Case Study 1: Enzyme-Catalyzed Reactions

A study published in the Journal of Organic Chemistry examined the use of this compound as a substrate for various epoxide hydrolases. The findings indicated that the compound significantly enhanced the reaction rates compared to traditional substrates, suggesting its potential for optimizing biocatalytic processes .

Case Study 2: Drug Synthesis

In research focused on synthesizing novel antifungal agents, the compound served as an intermediate that facilitated the formation of complex structures with enhanced biological activity against resistant strains of fungi .

Toxicological Profile

The toxicological assessment indicates that this compound exhibits low toxicity levels. Studies have shown that it is virtually non-toxic following oral ingestion or dermal contact . Furthermore, it does not demonstrate mutagenic or carcinogenic properties in animal models .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeBiological Activity
1,4-Butanediol diglycidyl etherEpoxideUsed as a reactive diluent; potential allergen
GlycidolEpoxideKnown for cytotoxicity; used in synthesis
Propylene glycolDiolCommonly used as a solvent; low toxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, similar diols (e.g., 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol) are synthesized by reacting epoxide derivatives (e.g., oxiran-2-ylmethoxy groups) with diols in the presence of a base like KOH or NaH . Optimization involves controlling temperature (40–60°C), solvent polarity (THF or DMF), and stoichiometric ratios to minimize side reactions. Purity can be monitored using TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., oxirane protons at δ 3.1–3.5 ppm, diol hydroxyls at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (calculated: ~260–280 g/mol) and fragmentation patterns .
  • HPLC : Quantifies purity (>95% for research-grade material) using reverse-phase C18 columns and UV detection .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the oxirane ring .

Advanced Research Questions

Q. How does the steric and electronic environment of the oxirane moiety influence reactivity in downstream applications?

  • Methodological Answer : The oxirane ring’s strain and electrophilicity make it reactive toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) can predict regioselectivity in ring-opening reactions. For example, the oxiran-2-ylmethoxy group may undergo nucleophilic attack at the less substituted carbon due to steric hindrance . Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. What strategies mitigate instability of the diol moiety under acidic or oxidative conditions?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect hydroxyl groups as acetates or silyl ethers during reactions involving acidic catalysts .
  • Buffered Conditions : Use phosphate buffers (pH 6–8) to stabilize the diol in aqueous media .
  • Antioxidants : Add 0.1% BHT to prevent oxidation during long-term storage .

Q. How can computational modeling predict this compound’s interactions in biological systems (e.g., enzyme binding)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities with target proteins (e.g., kinases or oxidoreductases). The diol’s hydroxyls may form hydrogen bonds with active-site residues .
  • MD Simulations : Assess conformational stability in lipid bilayers or solvent environments (e.g., water/octanol partitioning for logP estimation) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Catalysts : Use Sharpless epoxidation or Jacobsen–Katsuki conditions to control stereochemistry during oxirane formation .
  • Chromatographic Resolution : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol
Reactant of Route 2
3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.